(R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride
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Overview
Description
®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group on a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3-fluoro-2-methylbutan-2-ol.
Amination: The precursor undergoes an amination reaction, where an amino group is introduced. This can be achieved using reagents like ammonia or amines under specific conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the amino group to a different functional group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium iodide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ®-4-amino-3-fluoro-2-methylbutan-2-one.
Reduction: Formation of ®-4-amino-2-methylbutan-2-ol.
Substitution: Formation of ®-4-amino-3-iodo-2-methylbutan-2-ol.
Scientific Research Applications
®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. The hydroxyl group may participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- ®-4-amino-3-chloro-2-methylbutan-2-ol hydrochloride
- ®-4-amino-3-bromo-2-methylbutan-2-ol hydrochloride
- ®-4-amino-3-iodo-2-methylbutan-2-ol hydrochloride
Uniqueness
®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H13ClFNO |
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Molecular Weight |
157.61 g/mol |
IUPAC Name |
(3R)-4-amino-3-fluoro-2-methylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H12FNO.ClH/c1-5(2,8)4(6)3-7;/h4,8H,3,7H2,1-2H3;1H/t4-;/m1./s1 |
InChI Key |
JUPPCXIRHYEIQN-PGMHMLKASA-N |
Isomeric SMILES |
CC(C)([C@@H](CN)F)O.Cl |
Canonical SMILES |
CC(C)(C(CN)F)O.Cl |
Origin of Product |
United States |
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